3-(Azetidin-3-yl)-5-fluoropyridine;dihydrochloride
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Overview
Description
3-(Azetidin-3-yl)-5-fluoropyridine;dihydrochloride is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted azetidines .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. For example, a green and cost-effective synthesis of quaternary heterocyclic intermediates has been developed, which employs commercially available and low-cost starting materials . This method utilizes a green oxidation reaction in a microchannel reactor, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the fluoropyridine moiety.
Substitution: Both the azetidine and fluoropyridine rings can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various substituted azetidines and fluoropyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Azetidin-3-yl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-fluoropyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The fluoropyridine moiety enhances the compound’s binding affinity and specificity . These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring used in various pharmaceuticals.
Fluoropyridine: A fluorinated pyridine ring with applications in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen-containing ring with similar biological activities.
Uniqueness
3-(Azetidin-3-yl)-5-fluoropyridine is unique due to the combination of the azetidine and fluoropyridine moieties, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, binding affinity, and specificity, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
3-(azetidin-3-yl)-5-fluoropyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-8-1-6(2-11-5-8)7-3-10-4-7;;/h1-2,5,7,10H,3-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUZVYOWWLZLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CN=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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